2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride
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Overview
Description
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF3O3S and a molecular weight of 246.59 g/mol . It is known for its unique properties, making it valuable in various scientific research applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride typically involves the chlorination of 2,3,4-trifluoro-6-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions, often using thionyl chloride (SOCl2) as the chlorinating agent . The reaction is typically performed at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonyl chloride: Similar in structure but lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,4,6-Trifluorobenzenesulfonyl chloride: Similar trifluoromethyl substitution pattern but differs in the position of the hydroxyl group, affecting its chemical behavior.
Uniqueness
2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride is unique due to the presence of both trifluoromethyl groups and a hydroxyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications where other compounds may not be as effective.
Properties
IUPAC Name |
2,3,4-trifluoro-6-hydroxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O3S/c7-14(12,13)6-3(11)1-2(8)4(9)5(6)10/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYKHNWUOMZGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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